3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3
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Overview
Description
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula 13C3 C5 H11 N5 S2 and a molecular weight of 244.3144 . This compound is notable for its incorporation of carbon-13 isotopes, which makes it particularly useful in various scientific studies involving metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This often includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification techniques to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols .
Scientific Research Applications
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in studies involving reaction mechanisms and the tracing of molecular pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceutical compounds.
Industry: Applied in the development of new materials and the optimization of industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 involves its incorporation into molecular structures where the carbon-13 isotopes can be tracked using various analytical techniques. This allows researchers to study the behavior and interactions of the compound within different systems. The molecular targets and pathways involved depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 include:
2-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile: Similar structure but without the carbon-13 labeling.
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile: Similar structure but with different isotopic labeling.
Uniqueness
The uniqueness of this compound lies in its stable isotope labeling, which provides a distinct advantage in tracing and studying molecular interactions and pathways. This makes it particularly valuable in research applications where precise tracking of carbon atoms is essential .
Properties
IUPAC Name |
2-[4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)/i6+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYYRZENXOYAP-TTXLGWKISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661901 |
Source
|
Record name | N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185040-73-6 |
Source
|
Record name | N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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